5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-methylbenzylamine and 5-amino-1H-1,2,3-triazole-4-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and triazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in stabilizing these interactions and enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide
- 5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-fluorophenyl)triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing targeted therapies and specialized industrial applications .
Properties
IUPAC Name |
5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13-4-7-16(8-5-13)11-23-21(29)19-20(22)27(26-25-19)12-18(28)24-17-9-6-14(2)10-15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAGJZGJLFMAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=C(C=C3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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